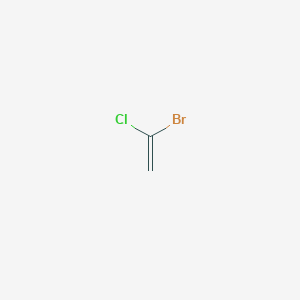
Ethene, 1-bromo-1-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethene, 1-bromo-1-chloro- is a useful research compound. Its molecular formula is C2H2BrCl and its molecular weight is 141.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethene, 1-bromo-1-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethene, 1-bromo-1-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.
Análisis De Reacciones Químicas
General Reactivity Profile
The compound exhibits enhanced electrophilicity at the doubly substituted carbon (C1) due to electron-withdrawing effects of both bromine and chlorine. This creates a polarized double bond, facilitating reactions such as:
-
Electrophilic addition at the α-position
-
Nucleophilic substitution (less common due to steric and electronic factors)
-
Elimination reactions under basic conditions
Electrophilic Addition
The polarized C=C bond reacts with electrophiles like H⁺ or halogens:
Nucleophilic Substitution
Limited by steric hindrance but feasible under SN2 conditions:
| Substrate | Nucleophile | Product | Notes |
|---|---|---|---|
| C₂H₂BrCl | OH⁻ (aqueous) | C₂H₂ClOH + Br⁻ | Requires elevated temperatures. |
Elimination Reactions
Base-induced dehydrohalogenation produces acetylene derivatives:
C2H2BrCl+NaOH→C2HCl+NaBr+H2O
Thermodynamic and Kinetic Data
Critical parameters from experimental studies:
| Property | Value | Conditions | Source |
|---|---|---|---|
| ΔH° (Hydrolysis) | 83.3 kJ/mol | Gas phase | |
| Activation Energy (SN2) | ~105 kJ/mol | Theoretical estimate | |
| Reaction Rate (Cl₂ addition) | 2.1 × 10⁻³ L/mol·s | 25°C, nonpolar solvent |
Comparative Reactivity
Propiedades
Número CAS |
17759-85-2 |
|---|---|
Fórmula molecular |
C2H2BrCl |
Peso molecular |
141.39 g/mol |
Nombre IUPAC |
1-bromo-1-chloroethene |
InChI |
InChI=1S/C2H2BrCl/c1-2(3)4/h1H2 |
Clave InChI |
DQIRHMDFDOXWHX-UHFFFAOYSA-N |
SMILES |
C=C(Cl)Br |
SMILES canónico |
C=C(Cl)Br |
Key on ui other cas no. |
17759-85-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















